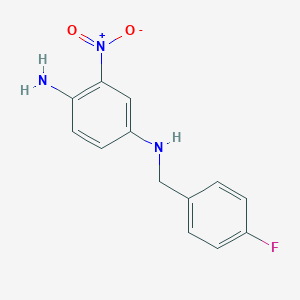

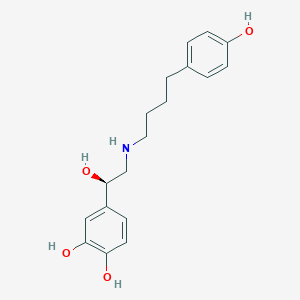

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine

Descripción general

Descripción

The compound "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" is a chemical that is likely to be of interest due to its potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves palladium-catalyzed reactions, as described in the diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) . This method could potentially be adapted for the synthesis of "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of other nitrobenzene derivatives, such as "1-Fluoro-2,5-dimethoxy-4-nitrobenzene," achieved through nitration reactions, suggests a possible pathway for introducing nitro groups into the benzene ring .

Molecular Structure Analysis

X-ray diffraction analysis has been used to define the crystal structures of similar compounds, providing detailed information about their molecular geometry . Such analysis could be applied to "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" to determine its precise molecular structure, including bond lengths and angles, which are crucial for understanding its reactivity and properties.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzene derivatives is often influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the solvatochromic behavior observed in UV-visible spectroscopy for certain nitrobenzene derivatives indicates that substituents can significantly affect the electronic properties of the molecule . This suggests that "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" may also exhibit interesting reactivity patterns, especially in the presence of nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be characterized using various spectroscopic methods, such as FT-IR, UV-visible, and NMR spectroscopy . These techniques could be employed to investigate the properties of "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine," including its solubility, polarity, and electronic transitions. Additionally, the fluorescence properties of related compounds have been studied, which could be relevant for applications in sensing or imaging .

Aplicaciones Científicas De Investigación

-

Scientific Field: Pharmaceutical Chemistry

- Application : Fluoroorganic compounds, such as “N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine”, play an important role in pharmaceutical, agrochemical, and medicinal chemistry . The judicious placement of fluorine atoms in a molecule can significantly influence its chemical and physical properties .

- Methods of Application : The steric impact of replacing a hydrogen (1H) atom with fluorine is minimal, but the electron withdrawing and inductive field effects from a single fluorine nucleus are profound, affecting properties such as acidity, lipophilicity, and polarity .

- Results or Outcomes : The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .

-

Scientific Field: Antibacterial Research

- Application : Derivatives of “N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine” might have potential antibacterial effects . These compounds could be used to tackle multidrug-resistant bacterial strains .

- Methods of Application : The application involves the retardation of biofilm formation and multidrug-resistance pumps in bacteria as well as the discovery of new antimicrobial agents demonstrating different mechanisms of action .

- Results or Outcomes : Natural products like flavonoids, saponins, tannins, etc., have been suggested to tackle the multidrug-resistant bacterial strains owing to their versatile pharmacological effects .

-

Scientific Field: Microwave-Assisted Synthesis

- Application : Derivatives of “N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine” can be synthesized using microwave-assisted methods . This method is faster and more efficient than conventional methods .

- Methods of Application : The synthesis involves the use of microwave irradiation, which can increase yields from 59–84% to 85–96% and reduce the reaction time from 24–30 hours to 4–8 minutes .

- Results or Outcomes : The newly synthesized Schiff bases were evaluated for their antibacterial activity. Many of the target compounds showed excellent antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis .

-

Scientific Field: NMR Spectroscopy

- Application : Fluorine-19 NMR adds a new dimension in the analysis portfolio of fluorine-containing compounds like "N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine" .

- Methods of Application : The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .

- Results or Outcomes : The 19F NMR spectra are typically first-order in nature in that spin-spin coupling follows the n+1 rule for multiplicity .

-

Scientific Field: Anticancer Research

- Application : Derivatives of “N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine” might have potential anticancer effects . These compounds could be used to tackle various types of cancer .

- Methods of Application : The application involves the synthesis of novel Schiff base derivatives containing indole and triazole assisted by microwave irradiation . The antiproliferative activity of these compounds was tested against A549, A498, HeLa, A375, and HepG2 cancer cell lines by MTT assay .

- Results or Outcomes : All compounds exhibited good to potent antiproliferative activity against all tested cancer cell lines . Some compounds were especially active against HeLa and A375 cancer cell lines with IC50 values in the range of 0.02–0.04 µM .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H315 and H319, indicating that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice if skin or eye irritation persists .

Propiedades

IUPAC Name |

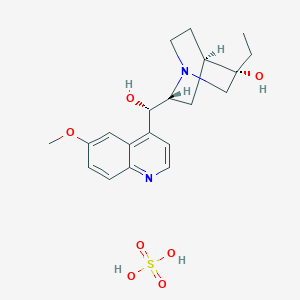

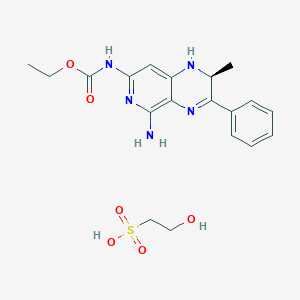

4-N-[(4-fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-12(15)13(7-11)17(18)19/h1-7,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDZJOIEYRRRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602349 | |

| Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | |

CAS RN |

150812-21-8 | |

| Record name | N~4~-[(4-Fluorophenyl)methyl]-2-nitrobenzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1-(4-Fluorobenzyl)-3-nitro-1,4-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)

![[(4-Chlorobutoxy)methyl]benzene](/img/structure/B144436.png)